4-Methylphthalazin-1(2H)-one

説明

4-Methylphthalazin-1(2H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116342. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Similar compounds have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . These compounds also showed a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生物活性

4-Methylphthalazin-1(2H)-one is a derivative of phthalazinone, a class of compounds known for their diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

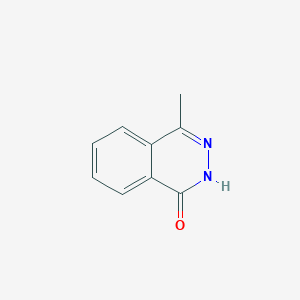

The structure of this compound can be represented as follows:

This compound features a phthalazine ring system with a methyl group at the 4-position, which influences its biological activity.

Antifungal Activity

Research has demonstrated that various phthalazinone derivatives exhibit significant antifungal properties. For instance, a study highlighted that compounds structurally related to this compound showed promising antifungal activity against dermatophytes and Cryptococcus neoformans . The presence of specific substituents, such as a methyl group at the N-2 position and a halogenated benzyl group at the C-4 position, appears crucial for enhancing antifungal efficacy.

Table 1: Antifungal Activity of Phthalazinone Derivatives

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | C. neoformans | < 50 |

| 5-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one | Dermatophytes | < 25 |

| 2-Methylphthalazin-1(2H)-one | No activity | >250 |

Anticancer Activity

This compound and its derivatives have also been investigated for their anticancer properties. A study reported that certain phthalazinone derivatives exhibited moderate to good antiproliferative activity against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) . The structure-activity relationship indicated that modifications at the N-2 and C-4 positions significantly affect the anticancer potency.

Table 2: Anticancer Activity of Selected Phthalazinones

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 15.5 |

| Dithiocarbamate Derivative | PC-3 | 12.3 |

| Aminophthalazine Derivative | L-929 | 22.0 |

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to involve the inhibition of key enzymes or pathways involved in fungal cell wall synthesis and cancer cell proliferation. For example, some phthalazinones have been shown to inhibit prostaglandin E2 production, which plays a role in tumor growth .

Case Studies

Several case studies have illustrated the potential applications of phthalazinones in clinical settings. For instance, a case study involving a patient with resistant fungal infections demonstrated significant improvement following treatment with a phthalazinone derivative . Additionally, another case highlighted the use of a phthalazinone compound in combination therapy for managing advanced cancer cases, showcasing its potential as an adjunct treatment .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-methylphthalazin-1(2H)-one and its derivatives.

- Synthesis and Testing : A series of phthalazinone derivatives, including this compound, were synthesized and evaluated for their antifungal activity against various pathogenic fungi. Notably, derivatives with specific substitutions demonstrated significant antifungal effects against strains such as Candida and Cryptococcus neoformans .

- Mechanism of Action : The antifungal activity is believed to be influenced by the structural features of the compounds, particularly the presence of electron-donating or withdrawing groups. Studies indicate that modifications at the C-4 position enhance the antifungal efficacy .

| Compound | Antifungal Activity | Notes |

|---|---|---|

| This compound | Moderate | Exhibits activity against standard strains |

| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | High | Effective against Cryptococcus neoformans |

| N-alkylated derivatives | Variable | Structure-dependent efficacy |

Anticancer Properties

The anticancer potential of phthalazinone derivatives, including this compound, has been increasingly recognized.

- Inhibition Studies : Compounds derived from this compound have shown promising results as inhibitors of various cancer cell lines. For instance, certain derivatives have been identified as effective inhibitors of poly ADP ribose polymerase (PARP) and aurora kinase, which are critical targets in cancer therapy .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at the N-2 and C-4 positions significantly influence anticancer activity. The introduction of dithiocarbamate scaffolds has also been explored to enhance potency against cancer cells .

| Compound | Target Enzyme | IC50 Value | Activity |

|---|---|---|---|

| Phthalazinone-dithiocarbamate hybrid | PARP | <10 µM | Promising anticancer agent |

| N-alkylated phthalazinones | Aurora kinase | Variable | Structure-dependent |

Drug Development Potential

The phthalazinone core is recognized as a privileged scaffold in medicinal chemistry due to its versatility.

- Drug-Likeness and Toxicity Predictions : Computational tools such as Swiss-ADME have been employed to predict the pharmacokinetic properties and toxicity profiles of new phthalazinone derivatives. These predictions are crucial for guiding further development and optimization of drug candidates .

- Future Directions : Ongoing research aims to explore additional modifications and combinations with other pharmacophores to enhance the therapeutic profiles of phthalazinone derivatives. The integration of these compounds into drug formulations could lead to novel treatments for fungal infections and cancer .

特性

IUPAC Name |

4-methyl-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)9(12)11-10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVHFPDZAZUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198192 | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5004-48-8 | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5004-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-4-methylphthalazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-methylphthalazin-1(2H)-one a promising scaffold for developing anticancer agents?

A1: While the paper doesn't delve into the specific properties of this compound itself, it highlights its use as a central building block for creating more complex molecules. The research focuses on attaching 1,3,4-oxadiazole and 1,2,3-triazole rings to this scaffold. These heterocycles are known to possess various biological activities, and their incorporation aims to enhance the anticancer properties of the resulting compounds [].

Q2: How do the synthesized compounds interact with their potential targets?

A2: The research employed computational docking studies to predict the interactions between the synthesized compounds and potential anticancer targets. Specifically, compound 5f, which demonstrated significant activity against MCF-7 and T-47D cancer cell lines, exhibited strong binding interactions with specific amino acid residues within its target protein. This binding involved amino acids like AlaX:191, MetX:193, ValX:196, and others, resulting in a favorable docking score []. While the specific target protein isn't explicitly named in the provided abstract, this finding suggests that the compound likely exerts its anticancer effects by binding to and potentially inhibiting the function of this target.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。